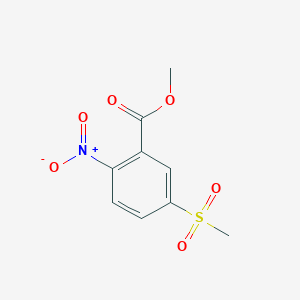

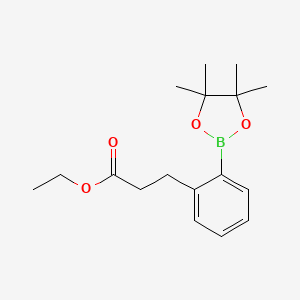

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Vue d'ensemble

Description

“Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound can be solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . Crystallographic data of the title compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC 2059118) and can be obtained gratis by accessing the website .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of useful glycosyl donors and ligands as a result of the phosphitylation of alcohols and heteroatomic nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) . The HOMO and LUMO energies were determined to be –5.2175 and –0.6953 eV, respectively, and Δ E = –4.5222 eV .Applications De Recherche Scientifique

Crystal Structure and DFT Studies

This compound and its derivatives are often used as intermediates in the synthesis of complex molecules. A study by Huang et al. (2021) focused on the synthesis, crystal structure, and DFT (Density Functional Theory) study of related compounds. These molecules were obtained through a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT were employed to confirm the molecular structures, revealing insights into the compounds' physicochemical properties and potential applications in material science and molecular engineering (Huang et al., 2021).

Synthesis and Vibrational Properties Studies

Another research effort by Wu et al. (2021) synthesized and characterized compounds involving the tetramethyl-dioxaborolane moiety, including detailed vibrational properties studies. The compounds were synthesized, and their structures were confirmed using spectroscopic methods and X-ray diffraction. DFT and TD-DFT calculations were used for comparative analysis, providing valuable data for the development of new materials with tailored properties (Wu et al., 2021).

Pd-catalyzed Borylation

Takagi and Yamakawa (2013) explored the syntheses of arenes substituted with the tetramethyl-dioxaborolane group through Pd-catalyzed borylation of aryl bromides. This methodology offers a more efficient approach for borylation, especially for substrates with sulfonyl groups, showcasing the compound's utility in facilitating complex organic synthesis processes (Takagi & Yamakawa, 2013).

Prochelators for Cytoprotection

The compound's boronate moiety has been leveraged in the design of prochelators for cytoprotection against oxidative stress. Wang and Franz (2018) reported on modifying aroylhydrazone prochelators with improved hydrolytic stability and efficiency in releasing chelators under oxidative conditions. These findings highlight the potential for using such compounds in biomedical research, particularly in therapies aimed at mitigating iron-catalyzed oxidative damage (Wang & Franz, 2018).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-10-8-11(2)13(9-12(10)14(18)19-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIFOSNTFDNPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)